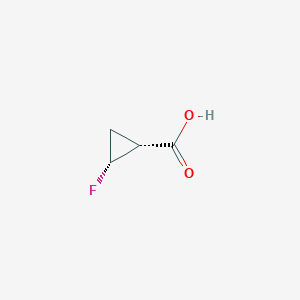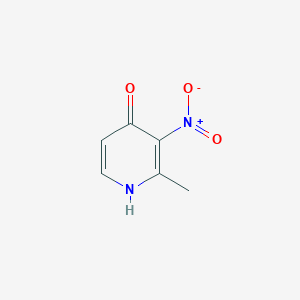
Sulfate de palladium(II) dihydraté
Vue d'ensemble
Description
Palladium(II) sulfate dihydrate is an inorganic chemical compound with the formula PdSO₄·2H₂O. It is a hygroscopic red-brown solid that forms the dihydrate, PdSO₄·2H₂O. This compound is known for its solubility in water and its use in various industrial and scientific applications .
Applications De Recherche Scientifique
Palladium(II) sulfate dihydrate has a wide range of scientific research applications:
Electroplating: It is used in electroplating processes to deposit palladium onto various substrates.
Activation of Alkanes: In the presence of sulfuric acid, it is used for the activation of alkanes.
Lean-Burn Methane Combustion: It is used as a palladium precursor to manufacture catalysts for lean-burn methane combustion in automotive applications.
Mécanisme D'action
Target of Action
Palladium(II) sulfate dihydrate is primarily used to produce catalysts, palladium (Pd) nanoparticles, and Pd complexes . These products have potential applications in various catalytic processes .
Mode of Action
The compound interacts with its targets to facilitate catalytic reactions. For instance, it can be used as a palladium precursor to manufacture a 4% PdSO4/Al2O3 catalyst for lean-burn methane combustion in automotive applications . Furthermore, Pd(0) atoms are produced by catalyzing the semi-hydrogenation reaction with high efficiency using PdSO4 salts with H2 in alcohol solutions, regardless of the alkyne .
Biochemical Pathways
The biochemical pathways affected by Palladium(II) sulfate dihydrate are primarily related to its role as a catalyst. In the context of lean-burn methane combustion, the compound facilitates the conversion of methane, a potent greenhouse gas, into less harmful substances . In the semi-hydrogenation of alkynes, it aids in the selective reduction of alkynes to alkenes .
Pharmacokinetics
Its solubility in water is a key property influencing its bioavailability and reactivity.
Result of Action
The primary result of the action of Palladium(II) sulfate dihydrate is the facilitation of various catalytic reactions. This includes the production of Pd nanoparticles and Pd complexes, which have potential applications in catalysis .
Action Environment
The action of Palladium(II) sulfate dihydrate can be influenced by environmental factors. For instance, when anhydrous Palladium(II) sulfate absorbs moisture from the air, it forms a greenish-brown dihydrate . The anhydrous form can be regenerated by heating the dihydrate at 202 °C . Therefore, the compound’s action, efficacy, and stability can be affected by factors such as humidity and temperature .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Palladium(II) sulfate dihydrate are not fully understood due to the limited research available. It is known that Palladium compounds, including Palladium(II) sulfate dihydrate, can interact with various enzymes and proteins. For instance, Palladium(II) sulfate dihydrate can act as a catalyst in biochemical reactions .
Molecular Mechanism
It is known that Palladium compounds can interact with biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that Palladium compounds, including Palladium(II) sulfate dihydrate, can be stable under certain conditions .
Méthodes De Préparation
Palladium(II) sulfate dihydrate can be synthesized through several methods:
Reaction of Palladium Metal with Sulfuric Acid: This method involves reacting palladium metal with a mixture of nitric acid and sulfuric acid.
Reaction of Palladium(II) Sulfide with Oxygen: Another method involves the reaction of palladium(II) sulfide with oxygen in dimethylformamide.
Industrial Production: Industrially, palladium(II) sulfate dihydrate is produced by placing sponge palladium powder into a persulfate saturated solution.
Analyse Des Réactions Chimiques
Palladium(II) sulfate dihydrate undergoes various chemical reactions:
Reduction: Palladium(II) sulfate dihydrate can be reduced to produce palladium(0) atoms, which are used in catalysis.
Substitution: It can participate in substitution reactions to form various palladium complexes.
Common reagents and conditions used in these reactions include sulfuric acid, hydrogen, and alcohol solutions . Major products formed from these reactions include palladium(II) oxide and palladium(0) atoms .
Comparaison Avec Des Composés Similaires
Palladium(II) sulfate dihydrate can be compared with other similar compounds, such as:
Palladium(II) chloride (PdCl₂): Both compounds are used in catalysis, but palladium(II) sulfate dihydrate is more soluble in water.
Palladium(II) nitrate (Pd(NO₃)₂): Similar to palladium(II) sulfate dihydrate, it is used in electroplating and catalysis.
Palladium(II) acetate (Pd(CH₃COO)₂): This compound is also used in catalysis but has different solubility properties and reactivity.
Palladium(II) sulfate dihydrate is unique due to its high solubility in water and its ability to form palladium nanoparticles and complexes with high efficiency .
Propriétés
IUPAC Name |
palladium(2+);sulfate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.2H2O.Pd/c1-5(2,3)4;;;/h(H2,1,2,3,4);2*1H2;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRRPLUAGEFNJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]S(=O)(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O6PdS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621923 | |
| Record name | Palladium(2+) sulfate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13444-98-9 | |
| Record name | Palladium(2+) sulfate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladiumsulfat Hydrat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B170345.png)
![1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B170347.png)





![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)




